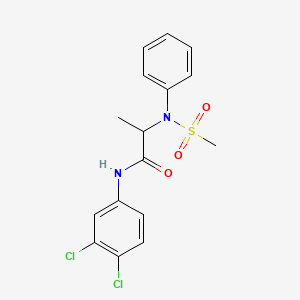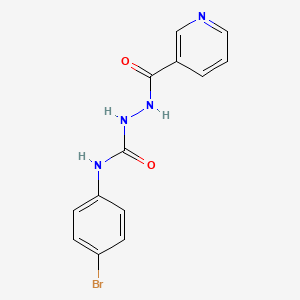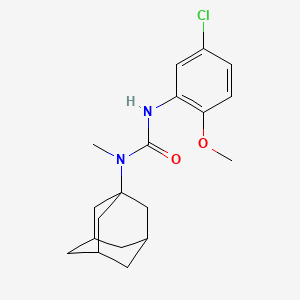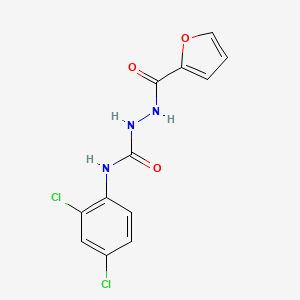
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as DCPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DCPA belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins.
Mechanism of Action
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting the activity of protease enzymes, specifically cathepsin B. Protease enzymes are involved in the breakdown of proteins, which is a crucial process in many biological pathways. By inhibiting the activity of these enzymes, N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can disrupt these pathways and potentially prevent the progression of diseases such as cancer.
Biochemical and Physiological Effects:
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have antioxidant activity, which can help to protect cells from damage caused by free radicals. N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have antiviral properties, making it a potential treatment for viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is that it is a relatively stable compound, making it easy to handle and store. However, one limitation is that N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research on N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of interest is the development of more potent and selective protease inhibitors based on the structure of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. Another area of research could focus on the use of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Scientific Research Applications
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential therapeutic applications in the treatment of various diseases. One area of research has focused on the use of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide as a potential treatment for cancer. Studies have shown that N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can inhibit the activity of the protease enzyme cathepsin B, which is involved in the progression of cancer. N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11(16(21)19-12-8-9-14(17)15(18)10-12)20(24(2,22)23)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWEADBZAUAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4115293.png)
![N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4115301.png)

![N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4115323.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)

![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)
![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)